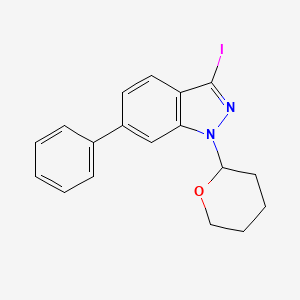
3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C18H17IN2O and its molecular weight is 404.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by an indazole core, an iodo substituent, a phenyl ring, and a tetrahydro-2H-pyran moiety. The unique combination of these structural elements suggests various therapeutic applications, particularly in the fields of oncology and metabolic disorders.
Molecular Formula : C18H17I N2O
Molecular Weight : 404.25 g/mol
CAS Number : 1260842-73-6
Synthesis
The synthesis of this compound typically involves the use of copper(I) iodide as a catalyst along with potassium phosphate in N,N-dimethylformamide (DMF) at elevated temperatures. This method effectively constructs the indazole framework while incorporating the iodine substituent and other functional groups essential for biological activity.
Biological Activity
Research indicates that indazole derivatives, including this compound, exhibit significant biological activities:
- Enzyme Inhibition : The compound has shown inhibitory effects against various enzymes, notably microsomal HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. This suggests potential applications in treating hyperlipidemia and related metabolic disorders.
- Anticancer Potential : Indazole derivatives have been studied for their anticancer properties. For instance, structural modifications can enhance their activity against specific cancer cell lines by interacting with molecular targets involved in tumor growth and proliferation.
- Mechanism of Action : The biological effects of this compound are mediated through its binding to specific receptors or enzymes, altering their activity and leading to various therapeutic outcomes .
Comparative Analysis with Similar Compounds
To understand the unique features of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C12H13I N2O | Lacks phenyl substitution but retains indazole core |
| 6-Iodo-indazole | C9H7I N2 | Simpler structure focused primarily on indazole |
| 3-Iodo-N-(pyridinyl)indazole | C13H10I N3 | Contains pyridine, enhancing potential interactions |
These comparisons highlight how variations in substitution patterns can significantly influence biological activities and potential applications in drug development.
Case Studies and Research Findings
Several studies have documented the biological activities of indazole derivatives:
- Inhibition Studies : A study demonstrated that analogs of indazole exhibited IC50 values ranging from nanomolar to micromolar concentrations against various cancer cell lines, indicating strong inhibitory effects on tumor growth .
- Pharmacological Profiles : Research has shown that modifications to the indazole structure can enhance binding affinity to biological targets, improving therapeutic efficacy against diseases such as cancer and hyperlipidemia .
- Toxicological Assessments : Preliminary toxicological studies suggest that while some derivatives exhibit promising therapeutic effects, they also require careful evaluation for safety and potential side effects before clinical application .
Propriétés
IUPAC Name |
3-iodo-1-(oxan-2-yl)-6-phenylindazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O/c19-18-15-10-9-14(13-6-2-1-3-7-13)12-16(15)21(20-18)17-8-4-5-11-22-17/h1-3,6-7,9-10,12,17H,4-5,8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXOBJVNNRTPEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)C4=CC=CC=C4)C(=N2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733710 |
Source


|
| Record name | 3-Iodo-1-(oxan-2-yl)-6-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260842-73-6 |
Source


|
| Record name | 3-Iodo-1-(oxan-2-yl)-6-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














